molecular formula C11H10N4O3S B2439524 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 872629-62-4

6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2439524
CAS No.: 872629-62-4
M. Wt: 278.29
InChI Key: YFRYTNIDPHCTGM-UHFFFAOYSA-N
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Description

6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is an organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a methyl group, a nitrobenzylthio group, and a ketone functional group

Properties

IUPAC Name

6-methyl-3-[(3-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c1-7-10(16)12-11(14-13-7)19-6-8-3-2-4-9(5-8)15(17)18/h2-5H,6H2,1H3,(H,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRYTNIDPHCTGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or guanidines with nitriles under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Nitrobenzylthio Group: The nitrobenzylthio group can be attached through a nucleophilic substitution reaction. This involves the reaction of a nitrobenzyl halide (e.g., 3-nitrobenzyl chloride) with a thiol (e.g., thiourea) under basic conditions to form the desired thioether linkage.

    Formation of the Ketone Functional Group: The ketone functional group can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of appropriate reaction conditions, catalysts, and purification techniques to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzyl position, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride, or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one serves as a building block for synthesizing more complex organic molecules. Its unique structure enables researchers to explore new materials with specific properties and functionalities.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Studies have shown that derivatives of triazine compounds exhibit significant antibacterial activity. For instance, modifications to the nitrobenzyl group can enhance the compound's efficacy against various bacterial strains .
  • Antifungal Activity : Similar to its antibacterial properties, triazine derivatives have demonstrated antifungal effects against yeast-like fungi, making them candidates for developing new antifungal agents .
  • Anticancer Potential : Research indicates that some triazine derivatives may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cellular pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development aimed at treating infectious diseases and possibly cancer.

Industry

The compound is utilized in the development of specialty chemicals and agrochemicals. Its unique chemical structure allows it to function as an intermediate in industrial processes, contributing to the synthesis of various pharmaceuticals and agricultural products .

Case Studies

Several studies highlight the effectiveness of triazine derivatives:

  • Antimicrobial Study : A study demonstrated that certain derivatives exhibited broad-spectrum antibacterial activity superior to standard antibiotics like ciprofloxacin .
  • Anticancer Activity : Research on structurally similar compounds showed promising results in inhibiting tumor growth in vitro, suggesting potential applications in oncology .

Mechanism of Action

The mechanism of action of 6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one depends on its specific application and target

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound may affect various cellular pathways, such as signal transduction, gene expression, or metabolic pathways. Its effects on these pathways can result in changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazine: Similar structure but lacks the ketone functional group.

    3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but lacks the methyl group.

    6-methyl-3-((3-aminobenzyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but has an amino group instead of a nitro group.

Uniqueness

6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Biological Activity

6-methyl-3-((3-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is an organic compound belonging to the class of triazine derivatives. Its unique chemical structure, characterized by a triazine ring substituted with a methyl group and a nitrobenzylthio group, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound's IUPAC name is 6-methyl-3-[(3-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one. Its molecular formula is C11H10N4O3S, with a molecular weight of 270.28 g/mol. The presence of the nitro group and the thioether linkage are critical for its biological activity.

PropertyValue
IUPAC Name6-methyl-3-[(3-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Molecular FormulaC11H10N4O3S
Molecular Weight270.28 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or disruption of cellular processes.

Case Study:
In a study evaluating a series of triazine derivatives for antimicrobial activity against Staphylococcus aureus and Escherichia coli, compounds with electron-withdrawing groups like nitro showed enhanced efficacy (IC50 values ranging from 1.61 to 1.98 µg/mL) . This suggests that the nitrobenzylthio group in our compound may similarly enhance its antimicrobial potency.

Anticancer Activity

The anticancer potential of triazine derivatives has been widely documented. Compounds featuring similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines.

Research Findings:
A recent study reported that certain triazine derivatives exhibited IC50 values below those of standard chemotherapeutics like doxorubicin when tested on cancer cell lines such as A-431 and Jurkat . The presence of specific functional groups was critical for enhancing cytotoxicity, indicating that the nitro group in this compound may play a similar role in modulating cancer cell viability.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Cellular Pathways: It may affect signal transduction pathways leading to apoptosis in cancer cells or inhibit growth in microbial cells.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with related triazine derivatives:

Compound NameStructure FeaturesBiological Activity
This compoundNitro group + thioetherAntimicrobial and anticancer
6-methyl-3-(phenylthio)-1,2,4-triazin-5(4H)-oneLacks nitro groupReduced antimicrobial activity
6-methyl-3-(amino-benzylthio)-1,2,4-triazin-5(4H)-oneAmino group instead of nitroVaries; often lower than nitro

Q & A

Q. Advanced

  • Dose Optimization: Use pharmacokinetic (PK) studies to determine Cₘₐₓ and t₁/₂.
  • Control Groups: Include vehicle-only and positive controls (e.g., cisplatin for anticancer studies).
  • Endpoint Analysis: Measure tumor volume reduction (caliper) or biomarker levels (ELISA) .

In Vivo Study Design:

ParameterDetail
Animal ModelBALB/c nude mice (xenograft)
Dose Regimen10 mg/kg, oral, daily × 21 days
EndpointsTumor weight, histopathology

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